REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[Br:13][CH2:14][CH2:15][CH2:16][CH2:17]Br.C(=O)([O-])[O-].[Na+].[Na+].CCOCC>C(O)(C)C>[Br-:13].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:8][CH2:9][N+:10]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:11][CH2:12]1 |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
40.8 g
|
Type
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reactant
|
Smiles
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N1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
75.5 mL
|
Type
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reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
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500 g
|
Type
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solvent
|
Smiles
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C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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the hot mixture was filtered off from the salt precipitate
|
Type
|
TEMPERATURE
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Details
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cooled
|
Type
|
CUSTOM
|
Details
|
the crystalline product was isolated
|
Name
|
|
Type
|
|
Smiles
|
[Br-].N1=C(C=CC=C1)N1CC[N+]2(CCCC2)CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |